BenchChemオンラインストアへようこそ!

3-(4-fluorophenyl)-4(3H)-quinazolinone

Tyrosinase Inhibition Positional Isomerism Hyperpigmentation

3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 331983-26-7) is a heterocyclic quinazolinone scaffold featuring a 4-fluorophenyl substituent at the N3 position. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.23 g/mol and a calculated LogP of 2.52, indicating moderate lipophilicity.

Molecular Formula C14H9FN2O
Molecular Weight 240.23 g/mol
CAS No. 331983-26-7
Cat. No. B5743074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-4(3H)-quinazolinone
CAS331983-26-7
Molecular FormulaC14H9FN2O
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H
InChIKeyLSQZIWQWHAXRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 331983-26-7) | Core Scaffold for Kinase-Targeted Drug Discovery


3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 331983-26-7) is a heterocyclic quinazolinone scaffold featuring a 4-fluorophenyl substituent at the N3 position. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.23 g/mol and a calculated LogP of 2.52, indicating moderate lipophilicity . This compound serves as a privileged core structure in medicinal chemistry, providing a versatile template for the development of kinase inhibitors, particularly those targeting EGFR and VEGFR-2, as well as antimicrobial and anticancer agents [1]. Its physicochemical properties and substitution pattern make it a strategic building block for structure-activity relationship (SAR) studies, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles in drug discovery programs.

Why Generic Quinazolinones Cannot Replace 3-(4-Fluorophenyl)-4(3H)-quinazolinone in Targeted Research


Substituting 3-(4-fluorophenyl)-4(3H)-quinazolinone with a generic quinazolinone or an alternative N3-substituted analog can profoundly alter biological activity and target engagement due to the specific electronic and steric contributions of the 4-fluorophenyl group. The fluorine atom modulates both the lipophilicity (LogP) and the electron density of the phenyl ring, which critically influences binding affinity to hydrophobic pockets in kinase ATP-binding sites and other targets [1]. Studies on related quinazoline-N-4-fluorophenyl derivatives demonstrate that even minor modifications at this position can shift inhibitory potency by orders of magnitude; for instance, compound 4b exhibited single-digit micromolar cytotoxicity in cancer cells, while its close analog 4a showed significantly weaker activity, underscoring the non-interchangeable nature of this scaffold in SAR campaigns [2]. Generic substitution risks nullifying the precise molecular interactions required for target modulation, making this specific fluorophenyl substitution pattern essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 331983-26-7)


Positional Isomer Specificity: N3 vs. C2 Substitution Drives Divergent Tyrosinase Inhibition

The 3-(4-fluorophenyl)-4(3H)-quinazolinone scaffold exhibits fundamentally different biological activity compared to its positional isomer, 2-(4-fluorophenyl)-quinazolin-4(3H)-one (FQ). While FQ is a known tyrosinase inhibitor (IC₅₀ = 120 ± 2 μM) [1], the N3-substituted analog is not primarily a tyrosinase inhibitor but instead serves as a versatile intermediate for kinase-targeted agents and antimicrobial derivatives. This positional specificity is critical for target selection in drug discovery; using the incorrect isomer would lead to false negative results in kinase screening and erroneous SAR conclusions.

Tyrosinase Inhibition Positional Isomerism Hyperpigmentation

Physicochemical Differentiation: LogP and Molecular Weight Define Scaffold Suitability for CNS vs. Peripheral Targets

3-(4-Fluorophenyl)-4(3H)-quinazolinone (LogP = 2.52, MW = 240.23) occupies a distinct physicochemical space compared to its 2-methyl analog, 3-(4-fluorophenyl)-2-methyl-4(3H)-quinazolinone (CAS 1897-80-9; LogP = 3.04, MW = 254.26) . The absence of a C2 methyl group results in a lower LogP (ΔLogP = -0.52) and reduced molecular weight (ΔMW = -14.03), which can significantly influence membrane permeability, metabolic stability, and blood-brain barrier penetration. This difference is particularly relevant when prioritizing scaffolds for CNS indications versus peripheral or oncology targets, as the lower lipophilicity of the target compound aligns more closely with optimal CNS drug-like properties (desired LogP range ~1-3).

Physicochemical Properties Lipophilicity Drug-Likeness

Synthetic Versatility: Single-Step Synthesis from 4-Fluoroaniline Enables Rapid SAR Exploration

3-(4-Fluorophenyl)-4(3H)-quinazolinone can be efficiently synthesized via a single-step, three-component coupling of 4-fluoroaniline, anthranilic acid, and an ortho ester (or formic acid) using Yb(OTf)₃ catalysis under solvent-free conditions . This streamlined synthetic route offers a significant advantage over multi-step syntheses required for many C2-substituted quinazolinone analogs, enabling faster SAR exploration and library generation. For example, the 2-methyl analog (CAS 1897-80-9) typically requires additional synthetic steps to install the C2 methyl group, increasing both time and cost. The target compound's synthetic accessibility directly translates to reduced procurement costs and accelerated hit-to-lead timelines in early-stage drug discovery.

Synthetic Accessibility Medicinal Chemistry Building Block

Anticancer Activity of N3-Fluorophenyl Quinazolinones: Evidence from a Direct Analog with Quantitative Comparator Data

In a study of quinazoline-N-4-fluorophenyl derivatives, compound 4b (which shares the core 3-(4-fluorophenyl)-4(3H)-quinazolinone scaffold with additional modifications) demonstrated potent dual inhibition of EGFR (IC₅₀ = 68.2 ± 1.54 nM) and VEGFR-2 (IC₅₀ = 189 ± 5.66 nM), along with significant cytotoxicity against HCT116 (IC₅₀ = 7.34 ± 0.7 μM) and HepG2 (IC₅₀ = 4.36 ± 0.3 μM) cancer cell lines [1]. In contrast, the closely related analog 4a exhibited markedly weaker activity against WI38 cells (IC₅₀ = 31.86 ± 2.4 μM), demonstrating that the specific substitution pattern on the quinazolinone core is critical for potency. While this data is for a derivative rather than the parent scaffold, it establishes the class-level potential of the N3-(4-fluorophenyl)quinazolinone framework as a productive starting point for developing potent anticancer agents.

Anticancer EGFR/VEGFR-2 Kinase Inhibition

Optimal Research and Procurement Applications for 3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 331983-26-7)


Medicinal Chemistry: Core Scaffold for EGFR/VEGFR-2 Dual Inhibitor Development

As demonstrated by the potent dual inhibition profile of derivative 4b (EGFR IC₅₀ = 68.2 nM; VEGFR-2 IC₅₀ = 189 nM), the 3-(4-fluorophenyl)-4(3H)-quinazolinone scaffold is an optimal starting point for designing novel anticancer agents targeting angiogenesis and tumor growth pathways . Procurement of this scaffold enables rapid SAR exploration through functionalization at the C2 and C6 positions, with the N3-fluorophenyl group providing essential hydrophobic interactions in the kinase ATP-binding pocket. This application is particularly valuable for research groups focused on overcoming resistance to first-generation EGFR inhibitors.

Chemical Biology: Selective Tyrosinase Pathway Exclusion Tool

The positional isomer specificity established in Section 3 confirms that 3-(4-fluorophenyl)-4(3H)-quinazolinone does NOT inhibit tyrosinase, unlike its C2-substituted isomer (IC₅₀ = 120 μM) . This makes the compound an excellent negative control or pathway exclusion tool in studies investigating melanogenesis and pigmentation disorders. Researchers studying tyrosinase-dependent pathways can use this scaffold to confirm that observed phenotypic effects are not mediated through tyrosinase inhibition, thereby strengthening mechanistic conclusions and reducing false-positive hits in high-throughput screens.

Synthetic Methodology: Benchmark Substrate for Quinazolinone Library Construction

The compound's single-step, one-pot synthesis from 4-fluoroaniline under Yb(OTf)₃ catalysis makes it an ideal benchmark substrate for developing and optimizing new synthetic methodologies for quinazolinone libraries. Its moderate lipophilicity (LogP = 2.52) and absence of reactive functional groups at C2 and C6 positions provide a clean platform for testing novel catalysts, solvent systems, and reaction conditions. Procurement of this scaffold in high purity (≥98%) supports reproducible methodology development and serves as a reliable positive control for yield and purity comparisons.

Drug Discovery: CNS-Penetrant Lead Optimization Starting Point

With a calculated LogP of 2.52, 3-(4-fluorophenyl)-4(3H)-quinazolinone falls within the optimal lipophilicity range for CNS drug candidates (LogP 1-3), in contrast to its more lipophilic 2-methyl analog (LogP = 3.04) . This physicochemical advantage positions the compound as a preferred scaffold for medicinal chemistry programs targeting neurological or psychiatric indications requiring blood-brain barrier penetration. The lower molecular weight (240.23 vs. 254.26) also provides additional room for molecular growth while maintaining favorable CNS MPO scores, reducing the risk of late-stage attrition due to poor brain exposure.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.